molecular formula C9H17NOSSi B2939749 4-Trimethylsilyloxythiane-4-carbonitrile CAS No. 1248292-19-4

4-Trimethylsilyloxythiane-4-carbonitrile

Cat. No. B2939749
CAS RN: 1248292-19-4
M. Wt: 215.39
InChI Key: VCLYSWMAYORFRR-UHFFFAOYSA-N
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Description

4-Trimethylsilyloxythiane-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be used in the synthesis of other chemicals, as well as in scientific research. In

Mechanism of Action

The mechanism of action of 4-Trimethylsilyloxythiane-4-carbonitrile is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-Trimethylsilyloxythiane-4-carbonitrile has potential anti-cancer and anti-inflammatory effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Trimethylsilyloxythiane-4-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, it is a versatile compound that can be used in a variety of reactions. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 4-Trimethylsilyloxythiane-4-carbonitrile. One direction is to further explore its potential anti-cancer and anti-inflammatory properties and develop new drugs based on its structure. Additionally, it may be useful to investigate its potential as a reagent in other organic synthesis reactions. Finally, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
In conclusion, 4-Trimethylsilyloxythiane-4-carbonitrile is a versatile chemical compound with potential applications in various fields. Its relatively simple synthesis method and potential anti-cancer and anti-inflammatory properties make it an attractive compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 4-Trimethylsilyloxythiane-4-carbonitrile involves the reaction of 4-chlorothiophenol with trimethylsilyl cyanide in the presence of a base. The reaction yields the desired product in good yield and purity. The synthesis of this compound is relatively simple and can be easily scaled up for industrial applications.

Scientific Research Applications

4-Trimethylsilyloxythiane-4-carbonitrile has been used in various scientific research applications, including the synthesis of other chemicals, such as thieno[2,3-d]pyrimidine derivatives. It has also been used in the development of new drugs, as it has been shown to have potential anti-cancer and anti-inflammatory properties. Additionally, it has been used as a reagent in organic synthesis reactions.

properties

IUPAC Name

4-trimethylsilyloxythiane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOSSi/c1-13(2,3)11-9(8-10)4-6-12-7-5-9/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLYSWMAYORFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1(CCSCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOSSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Trimethylsilyl)oxy)tetrahydro-2h-thiopyran-4-carbonitrile

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